molecular formula C18H15NNa2O9S2 B1236412 Sodium picosulfate monohydrate CAS No. 1307301-38-7

Sodium picosulfate monohydrate

Cat. No. B1236412
CAS RN: 1307301-38-7
M. Wt: 499.4 g/mol
InChI Key: FHYUVJHZGPGDSP-UHFFFAOYSA-L
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Description

Sodium picosulfate monohydrate is a medication primarily used to treat constipation and to prepare the large bowel before colonoscopy or surgery . It is a stimulant laxative that increases the motility of the large intestine after metabolism in the colon .


Synthesis Analysis

The synthesis of Sodium picosulfate involves the addition of chlorsulfonic acid to a pyridine solution of 4,4’-dihydroxyl phenylbenzene (2-pyridyl) methane. The reaction is carried out at a temperature between 0 5 ℃. After completion, the reactant is poured into frozen water, and sodium hydroxide is added to make it alkaline .


Molecular Structure Analysis

The molecular formula of Sodium picosulfate monohydrate is C18H15NNa2O9S2 . The molecular weight is 499.4 g/mol .


Chemical Reactions Analysis

Sodium picosulfate slowly degrades by hydrolysis with different concentrations of sodium hydroxide, at different temperatures .


Physical And Chemical Properties Analysis

Sodium picosulfate monohydrate has a molecular weight of 499.4 g/mol . The IUPAC name is disodium; [4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate .

Safety and Hazards

Sodium picosulfate monohydrate should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting .

Future Directions

Sodium picosulfate is commonly used in combination with magnesium oxide and anhydrous citric acid for colonoscopy preparation . It is considered a tolerable bowel preparation agent and is also an effective alternative for polyethylene glycol (PEG) and sodium phosphate (NaP) . Future research may focus on further improving the effectiveness and tolerability of Sodium picosulfate.

properties

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUVJHZGPGDSP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156700
Record name Sodium picosulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1307301-38-7
Record name Sodium picosulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium picosulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PICOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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